2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The compound is notable for its applications in the agrochemical and pharmaceutical industries due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the chlorination and nitration of a trifluoromethylpyridine precursor. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 2,6-dichloro-3-amino-5-(trifluoromethyl)pyridine.
Oxidation Reactions: Oxidation products are less common but can include various oxidized derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has applications in the development of pharmaceuticals, particularly in the synthesis of drugs that require high thermal stability and resistance to metabolic degradation. Its derivatives have been studied for their potential use as anti-inflammatory and anti-cancer agents .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its stability and reactivity make it an ideal candidate for the development of compounds that can withstand harsh environmental conditions while effectively controlling pests and weeds .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but differs in the position of the chlorine atoms.
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a nitro group, which alters its reactivity and applications.
Uniqueness: 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which confer high thermal stability and resistance to oxidative degradation. These properties make it particularly valuable in applications requiring robust chemical stability .
Properties
IUPAC Name |
2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDRVTJYXPBUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556302 | |
Record name | 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111928-63-3 | |
Record name | 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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